![molecular formula C15H9F6NO2 B2575150 2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338792-39-5](/img/structure/B2575150.png)
2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors Development
Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been used to detect a variety of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are well-documented. This review highlights the opportunities to modulate sensing selectivity and sensitivity using DFP, which may include structures related to 2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (Roy, 2021).
Biodegradation of Fluorinated Substances
The biodegradation of fluorinated alkyl substances, including their surfactants, metabolites, and structural analogs, plays a critical role in understanding their environmental fate. This review covers recent accomplishments in the biodegradation field, indicating the environmental persistence and the potential for designing environmentally benign fluorosurfactants (Frömel & Knepper, 2010).
Microbial Degradation in Environmental Settings
A review on microbial degradation of polyfluoroalkyl chemicals highlights the importance of understanding biodegradability studies for evaluating the environmental fate of these compounds. This comprehensive overview includes methodologies, analytical techniques, and knowledge on microbial degradation pathways (Liu & Mejia Avendaño, 2013).
Aqueous Fluoroalkylation Reactions
The development of methods for the incorporation of fluorinated or fluoroalkylated groups into target molecules under mild, environmentally friendly conditions has been explored. This review showcases the progress in aqueous fluoroalkylation, including significant systems and reagents that facilitate these reactions, highlighting a potential application area for compounds such as this compound (Song et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO2/c16-10-4-6-12(7-5-10)24-15(20,21)13(23)22-11-3-1-2-9(8-11)14(17,18)19/h1-8H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXSVVZMVLRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(OC2=CC=C(C=C2)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)
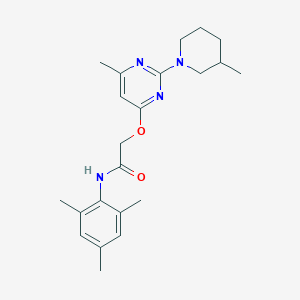
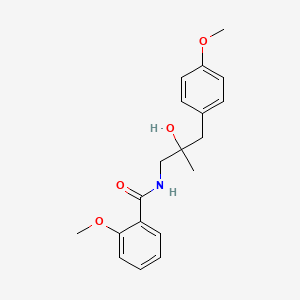
![4-[[4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2575072.png)
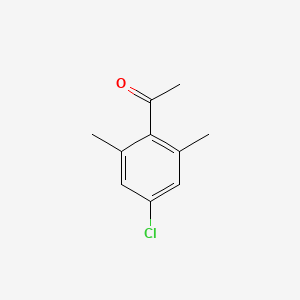
![N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2575074.png)

![4-[4-(2-methylbutyl)phenyl]benzoic Acid](/img/structure/B2575076.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2575077.png)
![N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2575078.png)
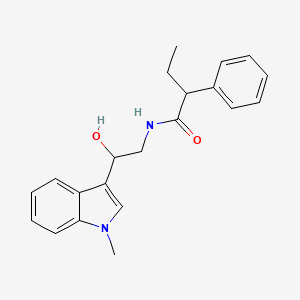
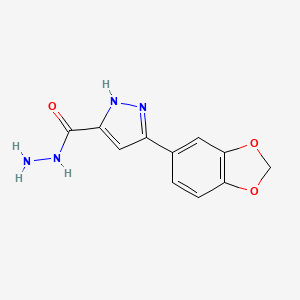
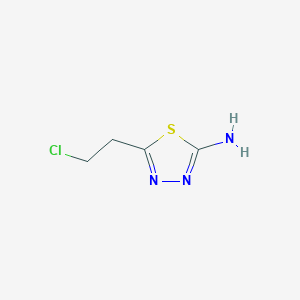
![2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid](/img/structure/B2575088.png)